molecular formula C10H11BrO B7972235 2-[2-(4-Bromophenyl)ethyl]oxirane

2-[2-(4-Bromophenyl)ethyl]oxirane

Cat. No.: B7972235
M. Wt: 227.10 g/mol
InChI Key: IKUBVXDENXPRFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Bromophenyl)ethyl]oxirane typically involves the reaction of 4-bromophenyl ethyl ketone with a suitable epoxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions to form the oxirane ring. The reaction is generally carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors to maintain consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Bromophenyl)ethyl]oxirane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Oxidation: Further oxidation can lead to the formation of diols or other oxidized products.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(4-Bromophenyl)ethyl]oxirane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-Bromophenyl)ethyl]oxirane involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with biological molecules. The oxirane ring is highly strained and thus readily reacts with nucleophilic sites on proteins and DNA, potentially disrupting their normal function. This reactivity underlies its potential therapeutic effects, such as inhibiting enzyme activity or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(4-Bromophenyl)oxirane
  • Synonyms: 4-Bromostyrene oxide, (±)-(4-Bromophenyl)oxirane, (p-Bromophenyl)oxirane .
  • CAS No.: 32017-76-8 .
  • Molecular Formula : C₈H₇BrO.
  • Molecular Weight : 199.04 g/mol .

Physicochemical Properties :

  • Storage : Sealed in dry conditions at 2–8°C .
  • Hazard Classification : UN 1993 (Class 3 flammable liquid), with hazards H225 (flammable) and H302 (harmful if swallowed) .

Comparison with Structurally Similar Compounds

Halogen-Substituted Styrene Oxides

(a) 4-Fluorostyrene Oxide

  • IUPAC Name : 2-(4-Fluorophenyl)oxirane.
  • CAS No.: 18511-62-1 .
  • Molecular Formula : C₈H₇FO.
  • Molecular Weight : ~150.14 g/mol (estimated).
  • Key Differences :
    • Fluorine’s smaller atomic size and higher electronegativity reduce steric hindrance compared to bromine.
    • Lower molecular weight impacts boiling point and solubility.
    • Applications: Pharmaceuticals and agrochemicals due to fluorine’s bioactivity .

(b) 4-Chlorostyrene Oxide

  • IUPAC Name : 2-(4-Chlorophenyl)oxirane.
  • CAS No.: 32017-76-8 (chloro analog).
  • Molecular Formula : C₈H₇ClO.
  • Key Differences :
    • Chlorine’s intermediate electronegativity balances reactivity between bromine and fluorine.
    • Commonly used in fungicide synthesis (e.g., tebuconazole intermediates) .

Alkyl-Substituted Oxiranes

(a) 2-[2-(4-Chlorophenyl)ethyl]-2-(tert-butyl)oxirane

  • IUPAC Name : 2-tert-Butyl-2-[2-(4-chlorophenyl)ethyl]oxirane.
  • CAS No.: 80443-63-6 .
  • Molecular Formula : C₁₄H₁₉ClO.
  • Applications : Agrochemical intermediate (e.g., tebuconazole synthesis) .
  • Key Differences :
    • Bulkier tert-butyl group increases steric hindrance, reducing ring-opening reactivity.
    • Chlorophenyl substituent enhances lipophilicity compared to bromine .

(b) 2-(4-Bromophenyl)-3-methyloxirane

  • CAS No.: 797802-23-4 .
  • Molecular Formula : C₉H₉BrO.
  • Key Differences :
    • Methyl group introduces stereochemical complexity (e.g., (2R,3S) configuration).
    • Enhanced thermal stability due to alkyl substitution .

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-[2-(4-bromophenyl)ethyl]oxirane, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via epoxidation of 4-bromostyrene derivatives. A standard method involves using dimethyl sulfide and sodium methoxide in toluene under controlled temperatures (80°C), yielding the oxirane product after solvent recovery . Alternative routes employ enzymatic cascades, such as styrene monooxygenase (SMO), which achieves enantioselectivity under mild aqueous conditions, though yields depend on enzyme efficiency and substrate concentration . For electrophilic cyclization, N-iodosuccinimide (NIS) is used to functionalize the epoxide ring, requiring inert atmospheres and low temperatures (−78°C) to stabilize intermediates .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents on the epoxide ring and bromophenyl group, with characteristic deshielding of oxirane protons (δ 3.5–4.5 ppm) .
  • GC-MS : Used to confirm molecular weight (MW: 213.05 g/mol) and purity, with fragmentation patterns indicating cleavage of the bromophenyl-ethyl bond .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming the strained epoxide geometry .

Q. How does the reactivity of the epoxide ring in this compound compare to other aryl-substituted oxiranes?

  • Methodological Answer : The bromine atom’s electron-withdrawing effect increases the epoxide ring’s susceptibility to nucleophilic attack compared to methyl- or fluoro-substituted analogs. For example:

  • Acid-Catalyzed Ring-Opening : Yields diols in aqueous H2_2SO4_4 at 60°C, with regioselectivity influenced by steric hindrance from the bromophenyl group .
  • Reduction : NaBH4_4 in ethanol reduces the epoxide to a vicinal diol, while LiAlH4_4 may over-reduce the aryl bromide if not carefully controlled .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound, and how is enantiomeric purity validated?

  • Methodological Answer :

  • Biocatalytic Methods : Styrene monooxygenase (SMO) cascades produce (S)-enantiomers with >90% enantiomeric excess (ee) under optimized pH (7.5–8.0) and NADH cofactor ratios .
  • Chiral Chromatography : Enantiomers are separated using HPLC with chiral stationary phases (e.g., Chiralpak AD-H), validated by polarimetry or circular dichroism (CD) .

Q. How does this compound participate in electrophilic cyclization reactions, and what mechanistic insights exist?

  • Methodological Answer : In the presence of N-iodosuccinimide (NIS), the epoxide acts as an electrophile, forming iodofuran derivatives via a tandem epoxide-opening/cyclization mechanism. Key steps include:

  • Epoxide Activation : Coordination of NIS to the oxirane oxygen, increasing electrophilicity.
  • Cyclization : Intramolecular attack by a proximal alkyne group, forming a five-membered ring.
    Mechanistic studies using DFT calculations and kinetic isotope effects (KIEs) reveal a rate-determining epoxide-opening step .

Q. What are the challenges in studying biological interactions of this compound, and how are they addressed?

  • Methodological Answer :

  • Target Identification : Photoaffinity labeling with 125^{125}I or fluorescent probes tracks binding to enzymes like cytochrome P450, which metabolize epoxides .
  • Toxicity Profiling : Ames tests and zebrafish embryo assays assess genotoxicity and developmental effects, requiring careful handling due to the compound’s reactivity .

Q. How do solvent polarity and catalyst choice influence regioselectivity in epoxide functionalization?

  • Methodological Answer :

  • Polar Solvents (e.g., DMF) : Favor SN2 mechanisms, leading to trans-diols in ring-opening reactions.
  • Lewis Acid Catalysts (e.g., BF3_3) : Promote carbocation formation, enabling SN1 pathways and cis-diols. Contradictory data on yields (e.g., 60–85% in DMF vs. 40–70% with BF3_3) suggest competing mechanisms, resolved by 18^{18}O isotopic labeling studies .

Q. What computational methods are employed to predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-31G(d) models simulate transition states for nucleophilic attacks, predicting activation energies (±3 kcal/mol accuracy) .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, identifying toluene as optimal for minimizing side reactions .

Q. Data Contradiction Analysis

Q. Discrepancies in reported yields for enzymatic vs. chemical synthesis: How should researchers optimize conditions?

  • Resolution : Enzymatic methods (70–85% yield ) underperform chemical routes (90% ) due to substrate inhibition. Optimization involves:

  • Cofactor Regeneration : NADH recycling systems (e.g., glucose dehydrogenase) improve turnover.
  • Solvent Engineering : Biphasic systems (water/octanol) enhance enzyme stability and product extraction .

Properties

IUPAC Name

2-[2-(4-bromophenyl)ethyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-9-4-1-8(2-5-9)3-6-10-7-12-10/h1-2,4-5,10H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUBVXDENXPRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(=O)OO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a sample of sodium acetate (2.50 g, 30.48 mmol, 0.63 equiv) under a N2 atmosphere was added a 32% solution (in dilute aqueous acetic acid) of peracetic acid (50 mL, 18.08 g, 237.74 mmol, 4.92 equiv). The mixture was stirred at rt for 10 min to completely dissolve the NaOAc. This peroxide solution was then added dropwise over a period of 5 min to a solution of alkene 11a (10.20 g, 4832 mmol, 1 equiv) in dichloromethane (100 mL) at rt. The mixture was heated at reflux temperature with stirring for 3 h. Monitoring by TLC (silica gel, hexanes) confirmed the completion of the reaction. Water (100 mL) was added and the organic phase separated. The aqueous phase was extracted with CH2Cl2 (3×100 mL), and the combined organic extracts were washed sequentially with a saturated solution of sodium hydrogencarbonate (2×), and brine, dried over anhydrous Na2SO4, and then concentrated. High-vacuum drying afforded the epoxide 12a (10.80 g, 47.56 mmol, 98%) as a clear oil: Rf˜0.2 (hexanes); 1H NMR (400 MHz, CDCl3): δ 1.73-1.92 (m, 2H), 2.45-2.49 (4-tet, 1H), 2.66-2.82 (m, 3H), 2.90-2.96 (m, 1H), 7.08 (d, J=8.4 Hz, 2H), 7.41 (d, J=8.4 Hz, 2H); 13C NMR (100 MHz, CDCl3): δ 31.8, 34.2, 47.3, 51.7, 119.9, 130.3, 131.6, 140.3; HRMS (EI) Calcd. for C10H11BrO: 225.9993 (M+). Found: 225.9996.
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.2 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
98%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.